molecular formula C14H26N2O B5769214 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine

1-(3-cyclopentylpropanoyl)-4-ethylpiperazine

Numéro de catalogue B5769214
Poids moléculaire: 238.37 g/mol
Clé InChI: QWNMQJKBZWMYJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-cyclopentylpropanoyl)-4-ethylpiperazine, also known as CPP-109, is a chemical compound that has been extensively studied for its potential as a treatment for addiction. It is a derivative of a natural compound called GABA, which is involved in regulating neurotransmission in the brain. CPP-109 has shown promise in preclinical studies for treating addiction to drugs such as cocaine, heroin, and alcohol. In

Mécanisme D'action

1-(3-cyclopentylpropanoyl)-4-ethylpiperazine works by inhibiting an enzyme called GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine increases the levels of GABA in the brain, which can help to reduce drug cravings and withdrawal symptoms. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain, including dopamine, which is involved in the reward pathway that drives addiction.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, reduce dopamine release in the nucleus accumbens (a brain region involved in reward processing), and reduce glutamate release in the prefrontal cortex (a brain region involved in decision-making and impulse control). 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine has also been shown to increase the expression of certain genes that are involved in regulating the stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine is that it has been extensively studied in preclinical models of addiction, which has provided a wealth of data on its potential efficacy and mechanism of action. Another advantage is that it has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further clinical development. One limitation of 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine is that it has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully established. Another limitation is that it may not be effective for all types of addiction, as addiction is a complex and multifaceted disorder that can involve a variety of neurotransmitter systems.

Orientations Futures

There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine. One direction is to further explore its potential as a treatment for opioid addiction, as this is a growing public health crisis that is in need of effective treatments. Another direction is to explore its potential as a treatment for other types of addiction, such as nicotine addiction or gambling addiction. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Overall, 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine shows promise as a potential treatment for addiction, but further research is needed to fully establish its safety and efficacy.

Méthodes De Synthèse

1-(3-cyclopentylpropanoyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the reaction of several chemical reagents. The process starts with the reaction of 4-ethylpiperazine with cyclopentanone to form a substituted piperazine intermediate. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine. The synthesis method has been optimized to produce high yields of pure 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine with minimal impurities.

Applications De Recherche Scientifique

1-(3-cyclopentylpropanoyl)-4-ethylpiperazine has been extensively studied for its potential as a treatment for addiction. Studies have shown that 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine can reduce drug-seeking behavior in animal models of addiction. It has been shown to be effective in reducing cocaine self-administration in rats and reducing alcohol consumption in mice. 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine has also been studied for its potential as a treatment for opioid addiction. In a clinical trial, 1-(3-cyclopentylpropanoyl)-4-ethylpiperazine was found to reduce withdrawal symptoms in opioid-dependent patients.

Propriétés

IUPAC Name

3-cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-15-9-11-16(12-10-15)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMQJKBZWMYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.